NOD1 Inhibitory Activity of the 5-Nitro Analog Establishes Baseline Scaffold Potency; Target Compound Data Not Yet Reported
The closest structurally characterized analog with publicly available target-based activity data is N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-2-furamide (SMR000640856), which inhibits the innate immune sensor NOD1 with an IC50 of 7.18 µM in a cell-free assay [1]. No comparable enzymatic or cellular target engagement data have been reported for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide as of April 2026 [2]. The structural divergence—replacement of the 5-nitro group with a dimethylaminopropyl tertiary amine—alters both the hydrogen-bond donor/acceptor profile and the electrostatic surface, which is expected to modify NOD1 binding and selectivity versus NOD2 [1].
| Evidence Dimension | NOD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data publicly available (April 2026) |
| Comparator Or Baseline | SMR000640856: IC50 = 7.18 µM (7,180 nM) |
| Quantified Difference | Cannot be calculated; target compound activity unknown |
| Conditions | In vitro biochemical assay against NOD1 (Burnham Center for Chemical Genomics); data curated in BindingDB and PubChem BioAssay AID 2333 |
Why This Matters
Researchers evaluating this compound for innate immunity or NOD1/2 pathway modulation must factor in the absence of published potency data and should not assume that the scaffold retains NOD1 activity post-modification.
- [1] BindingDB Entry for BDBM54464 (SMR000640856). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=54464 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 16193436. https://pubchem.ncbi.nlm.nih.gov/compound/1052535-80-4 (accessed 2026-04-28). View Source
